4-Cyanotetrahydro-4H-pyran
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Overview
Description
4-Cyanotetrahydro-4H-pyran is an organic compound with the molecular formula C6H9NO. It is characterized by a six-membered ring containing one oxygen atom and a nitrile group attached to the fourth carbon. This compound is a derivative of tetrahydropyran and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyanotetrahydro-4H-pyran is typically synthesized by reacting tetrahydropyran with sodium cyanide under basic conditions. The reaction is carried out at an appropriate temperature to ensure the formation of the desired product . Another method involves the reaction of tetrahydro-4H-pyran-4-one with toluenesulfonylmethyl cyanide in the presence of potassium t-butoxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Cyanotetrahydro-4H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
4-Cyanotetrahydro-4H-pyran is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyanotetrahydro-4H-pyran involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tetrahydropyran ring provides structural stability. These interactions can influence various biochemical pathways, making the compound valuable in research and development .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A parent compound without the nitrile group.
4-Hydroxy-4H-pyran: Contains a hydroxyl group instead of a nitrile group.
4-Aminotetrahydropyran: Contains an amino group instead of a nitrile group.
Uniqueness
The combination of the tetrahydropyran ring and the nitrile group makes it a versatile compound in synthetic chemistry and various research fields .
Properties
IUPAC Name |
oxane-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZJFTOYCVIYLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473405 |
Source
|
Record name | 4-Cyanotetrahydro-4H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-99-2 |
Source
|
Record name | Tetrahydro-2H-pyran-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4295-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyanotetrahydro-4H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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